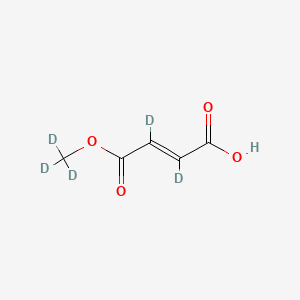
Fumaric Acid Monomethyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monomethyl fumarate-d5 is a deuterated form of monomethyl fumarate, a fumaric acid derivative. It is primarily used in scientific research due to its unique properties, including its role as an immunomodulatory and disease-modifying agent. Monomethyl fumarate is the pharmacologically active metabolite of dimethyl fumarate, which is used in the treatment of multiple sclerosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Monomethyl fumarate-d5 can be synthesized through the alcoholysis of maleic anhydride with deuterated methanol. The reaction involves the following steps:
Alcoholysis Reaction: Maleic anhydride reacts with deuterated methanol to form monomethyl fumarate-d5.
Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of monomethyl fumarate-d5 follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: High-purity maleic anhydride and deuterated methanol are prepared.
Reaction Setup: The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Monomethyl fumarate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumaric acid derivatives.
Reduction: Reduction reactions can convert it into succinic acid derivatives.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Fumaric acid derivatives.
Reduction: Succinic acid derivatives.
Substitution: Various substituted fumarate derivatives.
Scientific Research Applications
Monomethyl fumarate-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Biology: It is studied for its effects on cellular metabolism and signaling pathways.
Medicine: It is used in research related to multiple sclerosis and other autoimmune diseases.
Industry: It is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Monomethyl fumarate-d5 exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (NFE2L2) pathway. This pathway regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. By activating NFE2L2, monomethyl fumarate-d5 reduces inflammation and oxidative stress, which are key factors in the progression of multiple sclerosis and other diseases.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A prodrug that is metabolized to monomethyl fumarate in the body.
Diroximel fumarate: Another prodrug that is converted to monomethyl fumarate.
Fumaric acid esters: A group of compounds with similar chemical structures and biological activities.
Uniqueness
Monomethyl fumarate-d5 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its pharmacological activity is similar to that of monomethyl fumarate, but the presence of deuterium atoms can provide additional insights into its metabolic and pharmacokinetic properties.
Properties
Molecular Formula |
C5H6O4 |
|---|---|
Molecular Weight |
135.13 g/mol |
IUPAC Name |
(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D |
InChI Key |
NKHAVTQWNUWKEO-PWYLTMEHSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C(=O)OC([2H])([2H])[2H])/C(=O)O |
Canonical SMILES |
COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


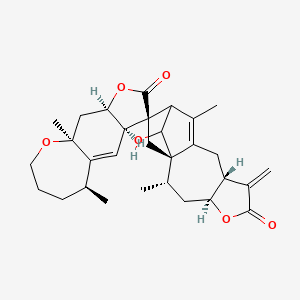
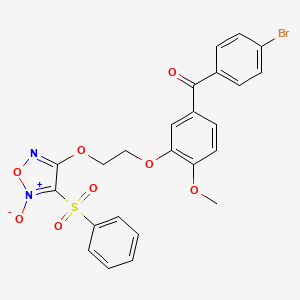

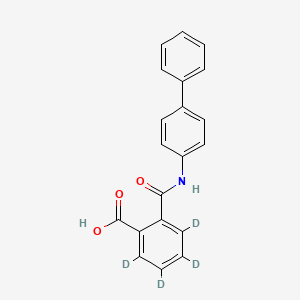
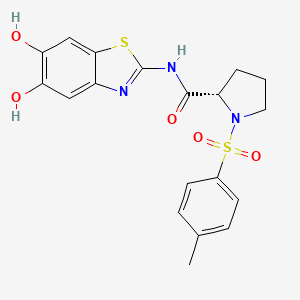
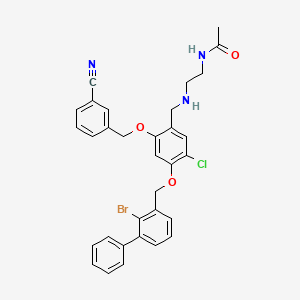

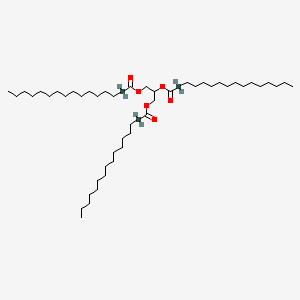



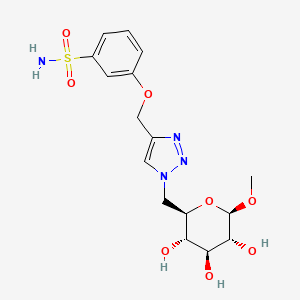
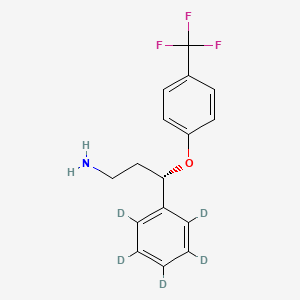
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)
